

# Physicochemical Characteristics of Gallic Acid Hydrate: A Technical Guide

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#### Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid, is widely found in various plants, including gallnuts, tea leaves, and oak bark.[1][2] Its hydrated form, **gallic acid hydrate**, is of significant interest to researchers, scientists, and drug development professionals due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] A thorough understanding of its physicochemical characteristics is paramount for its application in pharmaceutical formulations and therapeutic development. These properties, such as solubility, stability, and crystal structure, directly influence bioavailability and efficacy.[6][7]

This technical guide provides a comprehensive overview of the core physicochemical properties of **gallic acid hydrate**, supported by quantitative data, detailed experimental methodologies, and visual representations of analytical workflows and biological signaling pathways.

#### **General and Structural Properties**

**Gallic acid hydrate** is a white to pale-fawn crystalline solid.[8] It is the monohydrate form of gallic acid, meaning one molecule of water is associated with each molecule of gallic acid in the crystal lattice.[9]

Table 1: General Properties of Gallic Acid Hydrate



| Property          | Value                                    | Reference(s) |
|-------------------|------------------------------------------|--------------|
| IUPAC Name        | 3,4,5-trihydroxybenzoic acid;hydrate     | [9]          |
| Synonyms          | 3,4,5-Trihydroxybenzoic acid monohydrate | [9]          |
| CAS Number        | 5995-86-8                                | [9][10]      |
| Molecular Formula | C7H8O6                                   | [9]          |
| Molecular Weight  | 188.13 g/mol                             | [9][10]      |

| Appearance | White to pale yellow crystalline powder |[1] |

#### **Crystalline Structure and Polymorphism**

Gallic acid is known to exhibit a complex polymorphic system, with at least five monohydrate forms identified.[11] This polymorphism means that while the chemical composition is the same, the arrangement of molecules in the crystal lattice differs, which can affect properties like solubility and dissolution rate. The crystal structure is generally a monoclinic system, stabilized by extensive intermolecular and intramolecular hydrogen bonding.[9][11][12]

Table 2: Representative Crystallographic Data for Gallic Acid Monohydrate



| Parameter            | Value (Source 1) | Value (Source 2) |
|----------------------|------------------|------------------|
| Crystal System       | Monoclinic       | Monoclinic       |
| Space Group          | P 1 21/c 1       | P 1 2/n 1        |
| Unit Cell Dimensions |                  |                  |
| a                    | 5.794 Å          | 14.15 Å          |
| b                    | 4.719 Å          | 3.622 Å          |
| С                    | 28.688 Å         | 15.028 Å         |
| α                    | 90.00°           | 90°              |
| β                    | 95.08°           | 97.52°           |
| У                    | 90.00°           | 90°              |

| Reference |[9] |[13] |

#### **Solubility Profile**

The solubility of **gallic acid hydrate** is a critical parameter for drug formulation. It is sparingly soluble in cold water but shows a significant, exponential increase in aqueous solubility with rising temperature.[8][14] It is also soluble in several polar organic solvents.[1][12]

Table 3: Aqueous Solubility of Gallic Acid Hydrate at Various Temperatures

| Temperature (K) | Temperature (°C) | Solubility (g/L) |
|-----------------|------------------|------------------|
| 298.75          | 25.6             | 12.6             |
| 326.05          | 52.9             | 63.6             |
| 354.75          | 81.6             | 280              |
| 384.45          | 111.3            | 973              |
| 415.85          | 142.7            | 2870             |



Data sourced from Journal of Chemical & Engineering Data.[14]

Table 4: Qualitative Solubility in Common Solvents

| Solvent         | Solubility                         | Reference(s) |
|-----------------|------------------------------------|--------------|
| Water (cold)    | 1 g in 87 mL (approx. 11.5<br>g/L) | [8]          |
| Water (boiling) | 1 g in 3 mL (approx. 333 g/L)      | [8]          |
| Ethanol         | Soluble (1 g in 6 mL)              | [8][12]      |
| Glycerol        | Soluble (1 g in 10 mL)             | [8][12]      |
| Acetone         | Soluble (1 g in 5 mL)              | [8][12]      |
| Diethyl Ether   | Soluble                            | [1][12]      |
| Benzene         | Practically Insoluble              | [8][12]      |

| Chloroform | Practically Insoluble |[8][12] |

## **Acidity and Dissociation**

Gallic acid is a polyprotic acid, with dissociation constants (pKa) associated with its carboxylic acid group and its three phenolic hydroxyl groups. The pKa values are crucial for predicting its ionization state in different physiological environments, which in turn affects its absorption and distribution.

Table 5: Acidity Constants (pKa) of Gallic Acid

| Dissociation Constant              | Reported Value 1 | Reported Value 2 |
|------------------------------------|------------------|------------------|
| pKa <sub>1</sub> (Carboxylic Acid) | 2.33             | 4.5              |
| pKa² (Phenolic OH)                 | 8.85             | 10.0             |

| Reference |[1] |[15] |



#### **Thermal Properties**

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the stability of **gallic acid hydrate** upon heating. The initial weight loss corresponds to the removal of the water of hydration, followed by decomposition at higher temperatures.[16]

Table 6: Thermal Analysis Data for Gallic Acid Hydrate

| Parameter           | Description                                                        | Temperature Range / Value | Reference(s) |
|---------------------|--------------------------------------------------------------------|---------------------------|--------------|
| Dehydration         | Endothermic event corresponding to the loss of one water molecule. | 80 - 180 °C               | [16]         |
| Decomposition Point | Onset of thermal decomposition to pyrogallol and CO <sub>2</sub> . | ~252 °C                   | [10][12]     |

| Decomposition Steps | Further exothermic decomposition of the molecule. | 225 - 550 °C |[16]

### **Spectroscopic Profile**

Spectroscopic methods provide a fingerprint for the identification and structural elucidation of gallic acid hydrate.

Table 7: Key Spectroscopic Data for Gallic Acid Hydrate



| Technique           | Key Features and<br>Assignments                                                                                             | Reference(s) |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------|--------------|
| <sup>1</sup> H-NMR  | δ ~7.1 ppm (s, 2H,<br>aromatic H)                                                                                           | [17]         |
| <sup>13</sup> C-NMR | δ ~110.5 ppm (C-2, C-6),<br>~122.3 ppm (C-1), ~139.8 ppm<br>(C-4), ~147.2 ppm (C-3, C-5),<br>~169.3 ppm (C-7, C=O)          | [17]         |
| FTIR                | Broad peaks for O-H stretching (phenolic and carboxylic), C=O stretching (carboxylic acid), C=C stretching (aromatic ring). | [18][19]     |

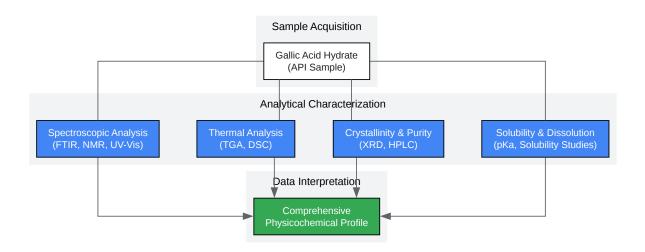
| UV-Vis | Absorbance maximum ( $\lambda$ max) in the range of 275 - 295 nm. |[20][21] |

## **Experimental Methodologies**

Accurate characterization of **gallic acid hydrate** relies on a suite of analytical techniques. Below are protocols for key experiments.

### **Workflow for Physicochemical Characterization**





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Fig 1. Standard workflow for the physicochemical characterization of an API.

#### Thermal Analysis (TGA/DSC)

- Objective: To determine thermal stability, dehydration, and decomposition temperatures.
- Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).[22]
- Protocol:
  - Accurately weigh 5-10 mg of gallic acid hydrate into an aluminum or alumina pan.
  - Place the sample pan and an empty reference pan into the analyzer.
  - Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 550 °C) at a constant heating rate of 10 °C/min.
  - Maintain a constant flow of an inert gas, such as nitrogen or helium (e.g., 50 mL/min), to prevent oxidative degradation.



 Record the weight loss (TGA curve) and differential heat flow (DSC curve) as a function of temperature.

#### **Solubility Determination (Temperature-Dependent)**

- Objective: To quantify the aqueous solubility of gallic acid hydrate across a range of temperatures.
- Instrumentation: A dynamic flow apparatus.[14]
- Protocol:
  - A column is packed with glass beads and an excess of solid gallic acid hydrate.
  - Deionized water, serving as the solvent, is pumped through the column at a constant, low flow rate. The column is housed in a temperature-controlled oven.
  - The system is allowed to reach equilibrium at a set temperature, ensuring the eluted solvent is saturated with the solute.
  - Samples of the saturated eluate are collected over a measured period.
  - The concentration of gallic acid in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
  - The procedure is repeated at various temperatures to generate a solubility curve.[14]

#### **Purity and Quantification (HPLC)**

- Objective: To determine the purity of a sample and quantify the amount of gallic acid.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[21][23]
- Protocol:
  - Mobile Phase Preparation: Prepare a mobile phase, typically consisting of a mixture of acetonitrile and an aqueous acidic buffer (e.g., 0.5% phosphoric acid in water). A common



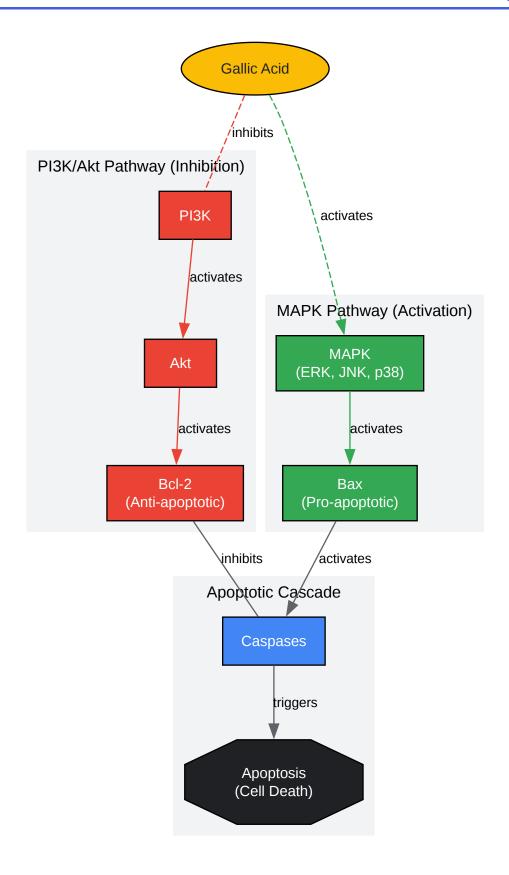
ratio is 10:90 (acetonitrile:water).[21]

- Standard Preparation: Prepare a stock solution of high-purity gallic acid hydrate standard in the mobile phase. Create a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the gallic acid hydrate sample in the mobile phase to a known concentration.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).[23]
  - Flow Rate: 1.0 mL/min.[21]
  - Detection Wavelength: 275 nm.[21]
  - Injection Volume: 10-20 μL.
- Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solutions. The concentration of gallic acid in the sample is determined by comparing its peak area to the calibration curve.

# Biological Context: Modulation of Signaling Pathways

The anticancer effects of gallic acid are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis (programmed cell death).[3] Notably, it has been shown to simultaneously inhibit pro-survival pathways like PI3K/Akt while activating pro-apoptotic pathways like MAPK, tipping the balance towards cancer cell death. [24][25]





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Fig 2. Gallic acid's dual modulation of PI3K/Akt and MAPK signaling pathways.



As illustrated, gallic acid inhibits the PI3K/Akt signaling cascade, reducing the activity of the anti-apoptotic protein Bcl-2.[24][26] Concurrently, it activates the MAPK pathway, which increases the expression of pro-apoptotic proteins like Bax.[25] This combined action disrupts the mitochondrial membrane potential and activates caspases, the executioner enzymes of apoptosis, ultimately leading to cancer cell death.[24][25][26]

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